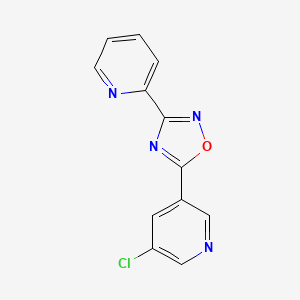
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester
Vue d'ensemble
Description
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester is a synthetic organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by its unique structure, which includes an ethyl-methyl-amino group and an isopropyl ester group attached to a methyl-nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 5-methyl-nicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl-methyl chloride to form the ethyl-methyl-amino derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The ethyl-methyl-amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Methyl-amino)-5-methyl-nicotinic acid isopropyl ester
- 6-(Ethyl-amino)-5-methyl-nicotinic acid isopropyl ester
- 6-(Dimethyl-amino)-5-methyl-nicotinic acid isopropyl ester
Uniqueness
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
propan-2-yl 6-[ethyl(methyl)amino]-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-6-15(5)12-10(4)7-11(8-14-12)13(16)17-9(2)3/h7-9H,6H2,1-5H3 |
Clé InChI |
RIOQUMIRGZBDIG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NC=C(C=C1C)C(=O)OC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-1-[3-(trifluoromethyl)phenyl]pyridazin-4(1H)-one](/img/structure/B8363184.png)



![6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile](/img/structure/B8363234.png)

![Methyl 3-tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8363251.png)

![5-Chloro-benzothieno[3,2-c]isoquinoline](/img/structure/B8363274.png)



![2-[(1-Hydroxy-naphthalene-2-carbonyl)-amino]-2-methyl-propionic acid](/img/structure/B8363289.png)

